molecular formula C34H34N2O2 B164721 Hydroquinine 9-phenanthryl ether CAS No. 135096-78-5

Hydroquinine 9-phenanthryl ether

Cat. No. B164721
M. Wt: 502.6 g/mol
InChI Key: TWOVHUYOMTVDRB-BDCWUMDOSA-N
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Description

Hydroquinine 9-phenanthryl ether, also known as O-(9-Phenanthryl)hydroquinine, is a chemical compound with the empirical formula C34H34N2O2 . It has a molecular weight of 502.65 .


Physical And Chemical Properties Analysis

Hydroquinine 9-phenanthryl ether has a molecular weight of 502.6 g/mol . Its exact physical and chemical properties are not provided in the search results.

Scientific Research Applications

Haptotropic Metal Migration in Hydroquinoid Phenanthrene Complexes

A study by Dötz et al. (2005) explores the haptotropic metal migration in hydroquinoid phenanthrene complexes. This research provides insights into the rearrangements of these complexes, which are monitored using spectroscopy in different solvents. The study reveals the formation of thermodynamically stable phenanthrene chromium tricarbonyl complexes.

Water-Soluble pH-Triggered Molecular Switch

Grunder et al. (2013) investigated a bistable donor-acceptor [2]catenane containing a hydroquinone unit. Their study, detailed in Grunder et al. (2013), demonstrates a pH-triggered switch in water, offering insights into potential applications in molecular electronics and nanotechnology.

Visible-Light-Mediated Radical Insertion/Cyclization Cascade Reaction

Feng et al. (2017) presented a novel method for the synthesis of phenanthridines and isoquinolines from isocyanides, as described in Feng et al. (2017). This approach, involving visible-light promoted single electron oxidation, showcases the potential of hydroquinine derivatives in organic synthesis.

Novel Phenanthrenediquinones and Unusual Deoxygenation

Krohn et al. (2009) explored the synthesis of novel phenanthrenediquinones, providing an unusual insight into deoxygenation reactions. Their findings are detailed in Krohn et al. (2009).

Synthesis and Electrochemistry of Phenanthrenequinones

Krohn et al. (2001) conducted a comprehensive study on the synthesis and electrochemistry of various phenanthrenequinones, as seen in Krohn et al. (2001). This research provides valuable insights into the electrochemical properties of these compounds.

Anthracene and Quinone Avoid Cycloaddition

Ding and Li (2020) discovered unexpected products in the reaction between benzoquinone and 9-phenylanthracene, detailed in Ding and Li (2020). This study contributes to the understanding of organic reaction mechanisms involving hydroquinine derivatives.

Cycloaddition Reactions of Cyclooctyne

Verboom and Bos (2010) explored the cycloaddition reactions of cyclooctyne with phenanthrenequinones, as described in Verboom and Bos (2010). Their findings highlight the reactivity and potential applications of these compounds in synthetic chemistry.

Formation of 9,10-Phenanthrenequinone in the Atmosphere

Wang, Atkinson, and Arey (2007) investigated the atmospheric formation of 9,10-phenanthrenequinone, a study detailed in Wang et al. (2007). This research is significant in understanding the environmental impact and atmospheric chemistry of phenanthrene derivatives.

Dental Composite Formulation with Phenanthrenequinone Photoinitiators

Albuquerque et al. (2015) evaluated the use of 9,10-phenanthrenequinone in dental composites. Their study, available in Albuquerque et al. (2015), focuses on the properties and applicability of these compounds in dental materials.

Safety And Hazards

Hydroquinine 9-phenanthryl ether is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

4-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N2O2/c1-3-22-21-36-17-15-23(22)18-32(36)34(29-14-16-35-31-13-12-25(37-2)20-30(29)31)38-33-19-24-8-4-5-9-26(24)27-10-6-7-11-28(27)33/h4-14,16,19-20,22-23,32,34H,3,15,17-18,21H2,1-2H3/t22-,23-,32-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOVHUYOMTVDRB-BDCWUMDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451112
Record name O-(9-Phenanthryl)hydroquinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroquinine 9-phenanthryl ether

CAS RN

135096-78-5
Record name (8α,9R)-10,11-Dihydro-6′-methoxy-9-(9-phenanthrenyloxy)cinchonan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135096-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(9-Phenanthryl)hydroquinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroquinine 9-phenanthryl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
M Lin, MJ Shapiro, JR Wareing - The Journal of Organic …, 1997 - ACS Publications
… and using the hydroquinine 9-phenanthryl ether as the receptor. … of the hydroquinine 9-phenanthryl ether relative to the … the concentration of hydroquinine 9-phenanthryl ether is only …
Number of citations: 135 pubs.acs.org
M Lin, MJ Shapiro, JR Wareing - Journal of the American …, 1997 - ACS Publications
… replaced quinine with hydroquinine 9-phenanthryl ether (9) … the absence of hydroquinine 9-phenanthryl ether under identical … that interact with hydroquinine 9-phenanthryl ether can be …
Number of citations: 203 pubs.acs.org
JS Gounarides, A Chen, MJ Shapiro - Journal of Chromatography B …, 1999 - Elsevier
… hydroquinine 9-phenanthryl ether… hydroquinine 9-phenanthryl ether was added to a mixture of four organic acids. By adjusting the concentration of the hydroquinine 9-phenanthryl ether …
Number of citations: 118 www.sciencedirect.com
PJ Kocienski, R Narquizian, P Raubo, C Smith… - Synlett, 1998 - thieme-connect.com
… A Sharpless asymmetric dihydroxylation using hydroquinine 9-phenanthryl ether as ligand19 converted alkene 26 to the diol 27 in 90% yield with a dr >10 :1. Minor diastereoisomers …
Number of citations: 26 www.thieme-connect.com
N Shibata, E Suzuki, Y Takeuchi - Journal of the American …, 2000 - ACS Publications
Several routes to chiral fluoro-organic compounds recently have been developed. 1 These include, for example, procedures for diastereoselective fluorination2 of chiral organic …
Number of citations: 274 pubs.acs.org
MJ Shapiro - Analytical Techniques in Combinatorial Chemistry, 2000 - books.google.com
… Affinity NMR, using hydroquinine 9-phenanthryl ether as a … the absence of hydroquinine 9-phenanthryl ether under identical … that interacted with hydroquinine 9-phenanthryl ether were …
Number of citations: 0 books.google.com
R Oi, KB Sharpless - Tetrahedron letters, 1992 - Elsevier
Asymmetric dihydroxylation (ADH) of acrolein acetals afforded optically active glyceraldehyde equivalents. Enantiopure 3-(1,2-dihydroxyethyl)-1,5-dihydro-3H-2,4-benzodioxepine 3, a …
Number of citations: 45 www.sciencedirect.com
PJ Hajduk, RP Meadows, SW Fesik - Quarterly Reviews of …, 1999 - cambridge.org
… lactone upon binding to hydroquinine 9-phenanthryl ether was used to identify the ligand in the presence of a mixture of non-binding compounds. The chemical structure of the binding …
Number of citations: 303 www.cambridge.org
MMI OrganoCatalysts - Topics in Current Chemistry, 2009 - Citeseer
The field of organocatalysis has recently gained much attention in the chemical research community. 1 For most chemists, the term catalysis was commonly equated to transition …
Number of citations: 2 citeseerx.ist.psu.edu
L Xie, MT Crimmins, KH Lee - Tetrahedron letters, 1995 - Elsevier
An efficient asymmetric synthesis of 3′,4′-di-O-(−)-camphanoyl-(+)-cis-khellactone (DCK) (1) via catalytic asymmetric dihydroxylation is reported. Among seven commercial ligands …
Number of citations: 39 www.sciencedirect.com

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